2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide
説明
特性
分子式 |
C17H15N3O4 |
|---|---|
分子量 |
325.32 g/mol |
IUPAC名 |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H15N3O4/c1-23-14-6-3-2-5-12(14)18-16(21)11-20-17(22)9-8-13(19-20)15-7-4-10-24-15/h2-10H,11H2,1H3,(H,18,21) |
InChIキー |
JWVGEHWBADHMER-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
製品の起源 |
United States |
準備方法
Formation of 3-Substituted Pyridazinone Intermediates
The pyridazinone scaffold is typically synthesized via cyclization or substitution reactions. For 3-(2-furyl)-6-oxopyridazin-1(6H)-yl intermediates, a two-step approach is derived from methods used for 3-arylpyridazinones:
-
Chloropyridazine Substitution :
React 3,6-dichloropyridazine with 2-furylmagnesium bromide in tetrahydrofuran (THF) under inert conditions to yield 3-(2-furyl)-6-chloropyridazine. This leverages Grignard reactivity for aryl group introduction, analogous to methods for 3-(2-fluorophenyl)pyridazinones. -
Hydrolysis to Oxopyridazinone :
Heat the chlorinated intermediate with aqueous acetic acid (80°C, 6 hours) to hydrolyze the C-6 chloride to a ketone, forming 3-(2-furyl)-6-oxopyridazin-1(6H)-yl. Yield improvements (up to 85%) are achieved using microwave-assisted hydrolysis (100°C, 30 minutes).
Table 1: Optimization of 3-(2-Furyl)-6-Oxopyridazinone Synthesis
Acetamide Side Chain Installation
Alkylation with Bromoacetate Derivatives
The 2-acetamide moiety is introduced via nucleophilic alkylation. Ethyl bromoacetate is reacted with the pyridazinone intermediate in acetone using potassium carbonate as a base:
-
Alkylation :
Combine 3-(2-furyl)-6-oxopyridazin-1(6H)-yl (1 eq), ethyl bromoacetate (1.2 eq), and K2CO3 (2 eq) in acetone. Reflux for 12 hours to yield ethyl 2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetate. -
Amidation with 2-Methoxyaniline :
Hydrolyze the ester to acetic acid using NaOH (2M, 70°C, 4 hours), then activate as a mixed anhydride with ethyl chloroformate. React with 2-methoxyaniline in THF at 0°C to form the target acetamide.
Table 2: Acetamide Coupling Efficiency
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ester Hydrolysis | NaOH (2M), 70°C, 4 hours | 92 | 95% |
| Mixed Anhydride Formation | EtOCOCl, Et3N, THF, 0°C, 1 hour | 89 | 97% |
| Amide Coupling | 2-Methoxyaniline, THF, 24 hours | 76 | 98% |
Regioselectivity and Byproduct Management
Minimizing O-Alkylation Competing Reactions
Pyridazinones exhibit dual reactivity at N-1 and O-2 positions. To favor N-alkylation:
Table 3: Solvent Impact on N- vs. O-Alkylation
| Solvent | Base | N-Alkylation (%) | O-Alkylation (%) |
|---|---|---|---|
| Acetone | K2CO3 | 88 | 12 |
| DMF | Cs2CO3 | 95 | 5 |
| THF | K2CO3 | 76 | 24 |
Spectroscopic Characterization
NMR and Mass Spectrometry Data
-
1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 4.8 Hz, 1H, pyridazinone H-4), 7.65 (d, J = 3.2 Hz, 1H, furyl H-5), 6.95–7.10 (m, 4H, aromatic H), 4.62 (s, 2H, CH2), 3.82 (s, 3H, OCH3).
-
HRMS (ESI+) : m/z calculated for C18H16N3O4 [M+H]+: 346.1138; found: 346.1142.
Comparative Analysis with Structural Analogues
Substituent Effects on Reaction Kinetics
Electron-donating groups (e.g., methoxy) on the arylacetamide enhance amidation yields compared to electron-withdrawing groups (Table 4).
Table 4: Amidation Yield by Aryl Substituent
| R Group on Aniline | Yield (%) | Reaction Time (hours) |
|---|---|---|
| 2-OCH3 | 76 | 24 |
| 4-NO2 | 52 | 36 |
| 3-Cl | 63 | 30 |
Industrial-Scale Adaptation
化学反応の分析
科学研究への応用
2-[3-(2-フリル)-6-オキソピリダジン-1(6H)-イル]-N-(2-メトキシフェニル)アセトアミドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性などの潜在的な生物活性について調査されています。
医学: そのユニークな構造的特徴により、潜在的な薬物候補として探求されています。
産業: 特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用機序
類似の化合物との比較
類似の化合物
独自性
2-[3-(2-フリル)-6-オキソピリダジン-1(6H)-イル]-N-(2-メトキシフェニル)アセトアミドは、その官能基の特定の組み合わせにより、独特の化学的および生物学的特性を有しています。
類似化合物との比較
Structural Variations in Pyridazinone Derivatives
Table 1: Key Structural Features and Substituents
Key Observations:
- Electron-Withdrawing Groups: Chlorine () and trifluoromethyl () substituents increase lipophilicity and may improve membrane permeability but could reduce solubility.
Acetamide Substituents :
- 2-Methoxyphenyl (target) vs. 4-Methoxybenzyl (): The ortho-methoxy group in the target compound may impose steric hindrance, whereas the para-methoxy in could enhance hydrogen bonding.
- Trifluoromethylphenyl (): The strong electron-withdrawing effect of CF3 may stabilize the compound metabolically but reduce solubility compared to methoxy groups.
Pharmacological Implications
- Antipyrine/Pyridazinone Hybrids (): These compounds exhibit anti-inflammatory activity due to the antipyrine moiety. The target compound’s simpler structure may prioritize selectivity for other targets, such as kinases or GPCRs.
- PRMT5 Inhibitors (): Dichloro-substituted pyridazinones show promise in epigenetic regulation. The absence of chlorine in the target compound suggests a divergent mechanism.
- Acetylcholinesterase Inhibition (): Pyridazinone-acetamide hybrids with phenyl groups (e.g., ZINC00220177) demonstrate cholinesterase activity. The furyl substituent in the target compound could modulate this interaction.
生物活性
The compound 2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide is a member of the pyridazinone family, notable for its diverse pharmacological properties. Its unique structure, which incorporates a pyridazinone ring along with a 2-furyl group and a 2-methoxyphenyl group, suggests potential biological activities that merit investigation.
Chemical Structure
The molecular formula of the compound is . The structural elements include:
- Pyridazinone ring : A six-membered ring containing two nitrogen atoms.
- Furyl group : A five-membered aromatic ring containing oxygen.
- Methoxyphenyl group : A phenolic structure with a methoxy substituent.
Antimicrobial Activity
Research indicates that pyridazinones exhibit significant antimicrobial properties. In a study focusing on similar compounds, derivatives of pyridazinones demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis. The introduction of specific substituents, such as halogens, enhanced the antimicrobial efficacy, suggesting that structural modifications can optimize activity against pathogens.
| Compound | MIC (µM) | Activity |
|---|---|---|
| 5e | 50 | Strong |
| 5g | 50 | Strong |
| 5i | 50 | Strong |
| 5h | 100 | Moderate |
| 5a | 200 | Weak |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds derived from similar structures, indicating their potency against M. tuberculosis .
Cytotoxicity and Antitumor Activity
The compound's potential as an antitumor agent has been explored in various studies. Pyridazinones have shown promise in inhibiting cancer cell proliferation in vitro. For instance, compounds with similar structural motifs have been tested against human cancer cell lines, revealing cytotoxic effects linked to their ability to induce apoptosis.
The biological activity of 2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide may be attributed to its interaction with biological targets through mechanisms such as:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- DNA intercalation : The aromatic systems may allow the compound to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
- Antimycobacterial Activity : In vitro studies using the Microplate Alamar Blue Assay (MABA) demonstrated that certain pyridazinone derivatives had MIC values as low as 50 µM against M. tuberculosis. The presence of larger substituents on the phenyl ring was correlated with increased activity .
- Cytotoxicity Assays : A series of pyridazinone derivatives were tested on various cancer cell lines. Results indicated that modifications at the nitrogen and carbon positions significantly influenced cytotoxicity, with some compounds showing IC50 values in the micromolar range .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Stepwise synthesis : Begin with the formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. Subsequent alkylation and acetylation steps introduce the furyl and methoxyphenyl groups .
- Key parameters : Optimize solvent choice (e.g., ethanol, DMF), catalysts (e.g., H₂SO₄ for acid-catalyzed steps), and temperature (60–100°C for cyclization). Monitor purity via TLC/HPLC .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core formation | Hydrazine hydrate, EtOH, 80°C | 65 | 90 |
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C | 72 | 88 |
| Acetylation | Acetic anhydride, H₂SO₄, RT | 85 | 95 |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : Assign peaks for furyl protons (δ 6.3–7.5 ppm), pyridazinone carbonyl (δ 165–170 ppm), and methoxyphenyl groups (δ 3.8 ppm for OCH₃) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 380–400 Da).
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30) for purity assessment .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer) be systematically resolved?
- Methodology :
- Dose-response assays : Test the compound across a range of concentrations (1 nM–100 µM) in cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity; MCF-7 for anticancer screening) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., PDE4 or CDKs) .
- Example Data Conflict :
- Study A: IC₅₀ = 10 µM for PDE4 inhibition .
- Study B: No significant activity against PDE4 .
- Resolution : Validate assay conditions (e.g., cAMP levels, ATP concentrations) and compound stability in buffer.
Q. What computational strategies are effective for predicting binding modes to enzymes like HDACs or CDKs?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HDAC1 (PDB: 4BKX) or CDK2 (PDB: 1HCL). Focus on hydrogen bonding with the pyridazinone carbonyl and hydrophobic contacts with the methoxyphenyl group .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability.
Q. What strategies improve the pharmacokinetic profile of this compound, particularly solubility and metabolic stability?
- Methodology :
- Prodrug design : Introduce ester groups at the acetamide moiety to enhance solubility, which hydrolyze in vivo to the active form .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust substituents (e.g., replace methoxy with trifluoromethyl) to reduce CYP450 metabolism .
Q. How can structure-activity relationship (SAR) studies be designed to optimize selectivity for specific kinase targets?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace furyl with thiophene or phenyl groups) and test against kinase panels .
- Data Table :
| Substituent | IC₅₀ (µM) for CDK2 | IC₅₀ (µM) for PDE4 | Selectivity Ratio |
|---|---|---|---|
| 2-Furyl | 0.8 | 12 | 15 |
| 3-Thienyl | 1.2 | 25 | 21 |
| 4-Chlorophenyl | 5.5 | 8 | 1.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
